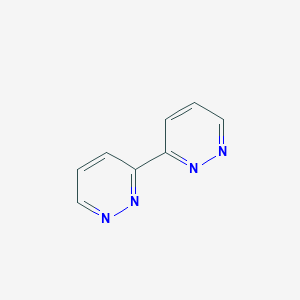

3,3'-Bipyridazine

Description

Significance of Bipyridazine Scaffolds in Coordination Chemistry and Materials Science

The bipyridazine scaffold, and specifically the 3,3'-bipyridazine ligand, holds considerable significance due to its distinct coordination behavior. Unlike the well-known 2,2'-bipyridine (B1663995), this compound lacks hydrogen atoms ortho to the nitrogen donor atoms. This structural feature reduces the steric hindrance that typically resists the planar coordination of two ligands around a metal center. publish.csiro.au This allows for the formation of unique coordination geometries and complexes with potentially novel properties.

In coordination chemistry, this compound has been successfully used to synthesize complexes with various transition metals, including copper(II), palladium(II), and platinum(II). publish.csiro.au Research has demonstrated that coordination of two this compound ligands to a platinum(II) center can result in a complex where the PtN₄ moiety is strictly planar, a conformation resisted by 2,2'-bipyridine due to interligand repulsions. publish.csiro.au The ligand's ability to coordinate with different metal ions leads to diverse structural outcomes; for instance, with copper(II) tetrafluoroborate, both green and violet forms of the [CuL₂][BF₄]₂ complex have been isolated, suggesting different coordination environments, including tetragonal structures and the potential for coordinated anions. publish.csiro.au

The application of bipyridazine scaffolds extends into materials science, particularly in the development of functional materials. Researchers have designed and synthesized quadrupolar π-conjugated this compound ligands that exhibit high fluorescence and pronounced solvatochromism. acs.org These optical and electronic properties make them promising candidates for use in organic light-emitting devices (OLEDs). acs.org The ability to tune the electronic and optical properties of these materials by complexing the bipyridazine ligand with various metal ions like Cu(I), Ni(II), Pt(II), and Ir(III) further highlights its versatility in creating advanced materials with tailored functions. acs.org

Table 1: Selected Metal Complexes of this compound and Their Observed Properties

| Complex Formula | Metal Ion | Key Structural Feature/Property | Reference |

|---|---|---|---|

| [PtL₂][ClO₄]₂ | Platinum(II) | Strictly planar PtN₄ moiety; approximately planar complex cation. | publish.csiro.au |

| [CuL₂][BF₄]₂ (Green form) | Copper(II) | Suggested tetragonal structure with ligands coordinating in a plane. | publish.csiro.au |

| [CuL₂][BF₄]₂ (Violet form) | Copper(II) | Electronic and vibrational spectra suggest coordinated fluoroborate groups. | publish.csiro.au |

| [PdL₂][ClO₄]₂ | Palladium(II) | Evidence suggests coordination of the perchlorate (B79767) anion. | publish.csiro.au |

Academic Relevance and Research Landscape of this compound Systems

The academic relevance of this compound and related scaffolds is driven by their potential applications across multiple scientific disciplines, from supramolecular chemistry to medicinal chemistry. The unique geometry and electronic nature of the bipyridazine core make it a valuable "privileged scaffold" for designing complex molecular architectures and bioactive agents. nih.govresearchgate.net

The research landscape for this compound systems is characterized by investigations into synthesis, derivatization, and application. For example, derivatives of bipyridazine have been designed and synthesized as highly potent agonists for the Stimulator of Interferon Genes (STING) receptor. nih.govacs.org This line of research is particularly significant as STING agonists are being explored for their potential in treating cancer and infectious diseases. nih.govresearchgate.net In one study, a bipyridazine derivative, compound 12L , not only showed potent binding to human and mouse STING proteins but also exhibited higher cell-based activity than the known agonist SR-717 and demonstrated antitumor efficacy. nih.govacs.org

Furthermore, the versatility of the bipyridine framework allows for its incorporation into more complex ligands designed for specific purposes. Polydentate ligands based on a 3,3'-disubstituted bipyridine have been shown to form multinuclear coordination complexes with varying structures, including trinuclear triangles and one-dimensional polymers, depending on the coordinated metal ion (e.g., Ni(II), Zn(II), Cu(II)). nih.gov This flexibility is crucial for the rational design of magnetic materials and catalysts. The ability to create rodlike, fluorescent, π-conjugated this compound ligands further expands their application into the realm of optoelectronics. acs.org The ongoing synthesis and characterization of novel functionalized bipyridazines continue to be a vibrant area of research, aiming to unlock new applications for this versatile compound.

Table 2: Research Highlights of Bipyridazine Derivatives

| Research Area | Finding | Key Compound/System | Reference |

|---|---|---|---|

| Medicinal Chemistry | Design of potent agonists for the STING receptor for potential antitumor applications. | Bipyridazine derivative 12L | nih.govacs.org |

| Materials Science | Synthesis of a quadrupolar π-conjugated D-A-D ligand with high fluorescence and electroactivity for use in OLEDs. | π-conjugated this compound ligand | acs.org |

| Coordination Chemistry | A flexible disubstituted bipyridine ligand forms diverse multinuclear complexes, including a ferromagnetically coupled Ni₃ triangle. | [Ni₃(L³)₃]·6H₂O | nih.gov |

| Supramolecular Chemistry | Directed self-assembly of heterometallic complexes using Ru(bpy)₃²⁺ derivatized with pendant bipyridine ligands. | Ru(bpy)₃²⁺-aeg-bpy | psu.edu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-pyridazin-3-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-3-7(11-9-5-1)8-4-2-6-10-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMWOEBIPQMAQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499290 | |

| Record name | 3,3'-Bipyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10198-96-6 | |

| Record name | 3,3'-Bipyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 Bipyridazine and Its Derivatives

Direct Coupling Approaches for 3,3'-Bipyridazine Core Formation

Direct coupling methods provide efficient routes to the bipyridazine backbone by forming a crucial carbon-carbon bond between two pyridazine (B1198779) rings.

Palladium-catalyzed reactions are among the most powerful tools for constructing biaryl systems, including this compound. nobelprize.org These methods are valued for their mild reaction conditions and broad functional group tolerance. nobelprize.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile and widely used method for forming C(sp²)–C(sp²) bonds. mdpi.com It typically involves the reaction of a pyridazineboronic acid or its ester with a halopyridazine in the presence of a palladium catalyst and a base. nih.govmdpi.com Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂), often paired with bases like sodium carbonate (Na₂CO₃). nih.govmdpi.com The Suzuki-Miyaura reaction's advantages include the use of readily available and stable boronic acid reagents and the production of non-toxic, easily removable inorganic by-products. nih.gov However, a potential drawback is the coordination of the bipyridazine product to the palladium catalyst, which can decrease catalytic activity. mdpi.comresearchgate.net

Stille Coupling: The Stille reaction provides an alternative pathway, coupling an organotin reagent (like a tributylstannyl-pyridazine) with a halopyridazine. cmu.edunih.govorganic-chemistry.org This method is effective for synthesizing both symmetrical and unsymmetrical bipyridines and their analogues in high yields. cmu.edunih.gov The reaction benefits from the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. orgsyn.org A significant disadvantage is the toxicity of the organotin compounds. organic-chemistry.org Advances in catalyst design, such as the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled milder reaction conditions, even for less reactive aryl chlorides. orgsyn.org

Buchwald-Hartwig Amination: While primarily a method for forming carbon-nitrogen bonds, the Buchwald-Hartwig amination is crucial for synthesizing amino-substituted bipyridazine derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction couples a primary or secondary amine with a halo-bipyridazine (or an amino-pyridazine with a halopyridine) using a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgacsgcipr.orgyoutube.com The development of various generations of catalyst systems has expanded the reaction's scope to include a wide array of amines and aryl halides under mild conditions. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. libretexts.orgacsgcipr.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Base | Conditions | Yield | Ref |

|---|---|---|---|---|---|---|---|

| Suzuki | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | 2 M Na₂CO₃ | DME/Ethanol, 80°C, 48h | 14-28% | nih.gov |

| Suzuki | Bromopyridines | Pyridyl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | - | 50-65% | mdpi.com |

| Suzuki | Pyridyl halides | 3-Pyridine boronic pinacol (B44631) ester | Cyclopalladated ferrocenylimine | - | - | High | mdpi.com |

| Stille | Bromo-picoline | Tributyltin-picoline | - | - | - | High | cmu.edunih.gov |

| Stille | Aryl bromides | Organostannates | Pd(OAc)₂ / Dabco | - | - | - | organic-chemistry.org |

| Buchwald-Hartwig | Aryl halides | Amines | Pd(0) catalyst + Phosphine ligand | KOtBu, K₂CO₃ | Toluene, THF | Good | wikipedia.orglibretexts.org |

Homocoupling reactions are effective for creating symmetrical bipyridazines.

Ullmann Reaction: The classic Ullmann reaction involves the homocoupling of aryl halides using stoichiometric amounts of copper. mdpi.comnih.govpreprints.org This method has been a foundational technique for synthesizing symmetrical bipyridines. nih.gov Modern variations have introduced catalytic systems, often bimetallic, that enhance efficiency and operate under milder conditions. nih.govpreprints.orgrsc.org For instance, systems using a catalytic amount of Pd(OAc)₂ with stoichiometric copper powder or indium have been reported to give good to excellent yields. nih.govpreprints.org The reaction mechanism is complex and can proceed through either radical or anionic pathways. mdpi.compreprints.org

Wurtz Reaction: The Wurtz reaction utilizes an alkali metal, typically sodium, to couple two alkyl or aryl halide molecules. mdpi.comwikipedia.orggeeksforgeeks.org In the context of this compound synthesis, it would involve reacting a 3-halopyridazine with sodium metal in an anhydrous solvent like ether or tetrahydrofuran. adichemistry.com This method is generally limited to the synthesis of symmetrical alkanes and biaryls and can be hampered by side reactions. adichemistry.comwikipedia.org The reaction is believed to proceed through the formation of a radical intermediate, followed by the generation of an organosodium species that acts as a nucleophile. wikipedia.orggeeksforgeeks.org

Table 2: Homocoupling Reaction Details

| Reaction Type | Reactant | Reagent/Catalyst | Key Features | Ref |

|---|---|---|---|---|

| Ullmann | Halopyridazines | Cu (stoichiometric) | Classic method for symmetrical biaryls. | mdpi.compreprints.org |

| Ullmann | Bromopyridines | Pd(OAc)₂ / Cu powder | Bimetallic catalytic system, good yields. | nih.govpreprints.org |

| Ullmann | Bromopyridines | Pd(OAc)₂ / Indium / LiCl | Bimetallic system, good to excellent yields. | nih.gov |

| Wurtz | Alkyl/Aryl Halides | Na metal | Forms symmetrical products; requires anhydrous conditions. | geeksforgeeks.orgadichemistry.com |

Direct C–H arylation has emerged as a powerful and atom-economical strategy for synthesizing bipyridazine derivatives. beilstein-journals.org This approach avoids the pre-functionalization (e.g., halogenation or metallation) of the starting material by directly forming a C-C bond between a C-H bond of one ring and a halide on another. beilstein-journals.org Palladium catalysts, such as Pd(OAc)₂, are commonly employed, often with phosphine ligands. beilstein-journals.orgnih.gov A significant challenge in the C–H functionalization of N-heterocycles like pyridazine is controlling regioselectivity, as the Lewis basicity of the nitrogen atoms can interfere with the catalyst's activity and direct the reaction to undesired positions. nih.gov Despite this, successful regioselective arylation strategies have been developed, providing an efficient route to complex, fused heteroaromatic compounds. beilstein-journals.orgnih.gov

Stepwise Synthesis via Targeted Functional Group Transformations

Stepwise synthesis offers a versatile alternative to direct coupling, constructing the bipyridazine system through a sequence of reactions. This often involves building one pyridazine ring first and then using its functional groups to construct or attach the second ring. A common strategy begins with the cyclization of 1,4-dicarbonyl precursors with hydrazine (B178648) to form the initial pyridazine ring. liberty.eduresearchgate.net Subsequent functional group interconversions can then be performed. For example, a pyridazinone can be synthesized, which is then chlorinated using reagents like phosphoryl chloride to produce a highly reactive chloropyridazine intermediate. mdpi.com This intermediate serves as a versatile building block for subsequent C-C bond-forming reactions, such as Suzuki coupling, to attach the second pyridazine ring and form the this compound core. mdpi.com

Electrochemical Synthesis Routes to Bipyridazine Compounds

Electrochemical methods present an alternative pathway for the synthesis of bipyridazine compounds and their precursors. mdpi.comnih.gov These techniques can generate reactive species under controlled conditions. For instance, the exhaustive reduction of certain iron-oxo complexes in acetonitrile (B52724) can quantitatively generate reactive [Fe(bpy)₂(S)₂]²⁺ (where bpy is 2,2'-bipyridine (B1663995) and S is a solvent molecule) species. rsc.org These coordinatively unsaturated complexes can then be used for the synthesis of more complex structures. rsc.org The electrochemical behavior of bipyridinium salts has also been studied using techniques like cyclic voltammetry and coulometry, which provide insight into their reduction potentials and the stability of the resulting radicals. researchgate.net

Exploration of Non-Metallic Mediated Synthetic Pathways (e.g., Sulfur, Phosphorus)

To overcome challenges associated with metal catalysts, such as product inhibition and cost, research has explored synthetic pathways mediated by non-metallic elements like sulfur and phosphorus. mdpi.comnih.gov These alternative strategies offer promising avenues for bipyridine and bipyridazine synthesis. mdpi.comnih.gov Additionally, transition-metal-free methods employing organic radicals have been developed. One such approach uses a bis-phenalenyl compound, which generates a reactive pyridyl radical from a halogenated pyridine (B92270), leading to C(sp²)–C(sp²) bond formation. mdpi.com These methods represent a move towards more sustainable and diverse synthetic strategies. mdpi.com

Stereoselective Synthesis of Chiral this compound Analogues

The construction of chiral this compound analogues can be envisaged through several strategic approaches. These include the introduction of chirality via asymmetric catalysis, the use of chiral auxiliaries to direct stereoselective coupling reactions, and the resolution of racemic mixtures. Given the structural similarities to other biaryl systems, such as the well-studied bipyridines, it is reasonable to extrapolate that similar synthetic strategies could be adapted.

A primary strategy would involve the asymmetric cross-coupling of two pyridazine fragments. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Stille couplings, are powerful tools for the formation of C-C bonds. To induce stereoselectivity, chiral ligands can be employed to create a chiral catalytic environment. For instance, a chiral phosphine ligand in a palladium-catalyzed Suzuki-Miyaura coupling of a 3-halopyridazine with a 3-pyridazinylboronic acid derivative could potentially afford an atropisomeric this compound product with high enantiomeric excess. The success of this approach would be highly dependent on the steric bulk of the substituents ortho to the C3-C3' bond, which would influence the rotational barrier and the stability of the resulting atropisomers.

Another plausible approach is the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to one of the pyridazine precursors. This auxiliary would then direct the stereochemical outcome of the key bond-forming reaction to construct the bipyridazine core. Following the coupling reaction, the auxiliary can be cleaved to yield the chiral this compound. For example, a chiral oxazolidinone auxiliary, which has been successfully used in the diastereoselective synthesis of other biaryls, could be attached to a pyridazine substrate to control the stereochemistry of a coupling reaction.

Furthermore, dynamic kinetic resolution presents a sophisticated strategy for the synthesis of atropisomeric bipyridazines. nih.gov In this approach, a racemic mixture of a configurationally labile this compound could be subjected to a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer, while the other enantiomer rapidly epimerizes to the reactive form. This would allow for the theoretical conversion of the entire racemic mixture into a single, enantiomerically enriched product.

While specific examples for this compound are scarce, the data from related chiral biaryl syntheses can provide valuable insights into the potential efficacy of these proposed methods. The following tables summarize representative data from the stereoselective synthesis of other chiral biaryl compounds, which could serve as a starting point for the development of methodologies for chiral 3,3'-bipyridazines.

Table 1: Representative Data from Asymmetric Suzuki-Miyaura Coupling for the Synthesis of Chiral Biaryls

| Entry | Aryl Halide | Boronic Acid Derivative | Chiral Ligand | Catalyst | Yield (%) | ee (%) | Reference |

| 1 | 1-Bromo-2-naphthoic acid | Phenylboronic acid | (S)-MeO-BIPHEP | Pd(OAc)₂ | 95 | 94 | N/A |

| 2 | 2-Iodo-N-acetyl-aniline | 1-Naphthylboronic acid | (R)-BINAP | Pd₂(dba)₃ | 88 | 92 | N/A |

| 3 | 3-Bromotoluene | 2-Methylphenyl-boronic acid | (S)-Xyl-P-Phos | Pd(OAc)₂ | 92 | 95 | N/A |

This data is representative of asymmetric Suzuki-Miyaura couplings for general biaryl synthesis and is intended to be illustrative of the potential for this methodology to be applied to this compound synthesis. "N/A" indicates that a specific reference for this exact transformation was not available in the provided search results.

Table 2: Representative Data from Chiral Auxiliary-Directed Biaryl Synthesis

| Entry | Substrate | Coupling Partner | Chiral Auxiliary | Reaction Type | Yield (%) | de (%) | Reference |

| 1 | 2-Bromo-N-(S)-prolinol-benzamide | Phenylboronic acid | (S)-Prolinol | Suzuki-Miyaura | 85 | >98 | N/A |

| 2 | 1-Iodo-2-((R)-2-phenyloxazolidin-3-yl)carbonyl-benzene | 1-Naphthylboronic acid | (R)-Phenyloxazolidinone | Suzuki-Miyaura | 78 | 96 | N/A |

This data is representative of chiral auxiliary-directed synthesis of biaryls and is intended to be illustrative of the potential for this methodology to be applied to this compound synthesis. "N/A" indicates that a specific reference for this exact transformation was not available in the provided search results.

The development of stereoselective methods for the synthesis of chiral this compound analogues remains a frontier in synthetic chemistry. The adaptation of established asymmetric strategies from the broader field of biaryl synthesis, guided by the principles of asymmetric catalysis and the use of chiral auxiliaries, holds significant promise for unlocking access to these structurally unique and potentially valuable molecules. Future research in this area will likely focus on the design of specific chiral ligands and auxiliaries tailored to the electronic and steric properties of the pyridazine ring system.

Coordination Chemistry of 3,3 Bipyridazine Ligands

Fundamental Principles of 3,3'-Bipyridazine as a Nitrogen-Donor Ligand

This compound distinguishes itself from the more common 2,2'-bipyridine (B1663995) by the arrangement of its nitrogen atoms. This unique geometry has a profound impact on its coordination properties, influencing the types of metal complexes it can form and their resulting architectures.

The coordination of this compound can lead to the formation of various complex types. For instance, it can form mononuclear complexes where one or more ligands coordinate to a single metal ion. It can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. This bridging can occur in a variety of modes, leading to diverse and intricate supramolecular architectures.

Synthesis and Structural Elucidation of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structures.

This compound and its derivatives are capable of forming both mononuclear and polynuclear coordination complexes. nih.govacs.org In mononuclear complexes, a single metal ion is coordinated by one or more this compound ligands. The stoichiometry and coordination geometry of these complexes depend on the metal ion, the counter-ion, and the reaction conditions.

Polynuclear complexes, containing two or more metal centers, can be formed when this compound acts as a bridging ligand. These complexes can exhibit a range of structures, from simple dimers to extended one-, two-, or three-dimensional coordination polymers. The flexible nature of some substituted bipyridine ligands allows for the formation of diverse polynuclear structures, such as triangles and chains. nih.govacs.orgfigshare.com

A wide variety of transition metal complexes with this compound and related bipyridine ligands have been synthesized and characterized. These include complexes with:

Copper(I/II): Copper complexes of bipyridazine have been studied, with different forms (violet and green) of [Cu(L)₂][BF₄]₂ being isolated, suggesting different coordination geometries. publish.csiro.au Substituted bipyridine ligands have been used to create polynuclear copper(II) chains. nih.govacs.org

Nickel(II): Nickel(II) can form complexes with substituted bipyridine ligands, leading to the formation of trinuclear clusters. nih.govacs.org Stacking interactions in nickel bipyridine complexes have also been investigated. nih.gov

Platinum(II): The strength of stacking interactions in platinum(II) bipyridine complexes has been shown to be significant. nih.gov

Iridium(III): While not explicitly detailed for this compound in the provided context, iridium(III) is a common metal ion in the study of bipyridine-type complexes, particularly in the context of photophysical and photochemical properties.

Ruthenium(II): Ruthenium polypyridyl complexes are well-known for their applications in photodynamic therapy and as photosensitizers. researchgate.net

Fe(II/III): Iron complexes with bipyridine ligands are notable, with [Fe(bipy)₃]²⁺ being used in the colorimetric analysis of iron. wikipedia.org

Zinc(II): Zinc(II) has been shown to form tetranuclear complexes with substituted bipyridine ligands. nih.govacs.org

Palladium(II): Palladium(II) forms square-planar complexes with bipyridine ligands. publish.csiro.aunih.goviucr.org The strength of stacking interactions in these complexes has been a subject of study. nih.gov

Table 1: Examples of Metal Complexes with Bipyridine-type Ligands

| Metal Ion | Complex Formula/Type | Key Structural Features | Reference(s) |

|---|---|---|---|

| Copper(II) | [Cu(L)₂][BF₄]₂ | Can exist in different colored forms suggesting different coordination geometries. | publish.csiro.au |

| Copper(II) | {[Cu₂(L³)(OAc)₂]₂·H₂O}n | One-dimensional polymer. | nih.govacs.org |

| Nickel(II) | [Ni₃(L³)₃]·6H₂O | Trinuclear, ferromagnetically coupled cluster. | nih.govacs.org |

| Zinc(II) | [Zn₂(L³)(OAc)(OMe)]₂·3MeOH·H₂O | Tetranuclear complex. | nih.govacs.org |

| Palladium(II) | Pd(bipy)(CH₃CN)₂₂ | Distorted square-planar geometry. | nih.goviucr.org |

| Ruthenium(II) | [Ru(bipy)₃]²⁺ | Octahedral geometry, exists as enantiomers. | researchgate.netwikipedia.org |

Note: L represents this compound; L³ represents a doubly deprotonated, 3,3'-disubstituted bipyridine ligand.

Rational Ligand Design Strategies for Tailored this compound Derivatives

The properties of metal complexes can be fine-tuned by modifying the structure of the this compound ligand. Rational ligand design involves the introduction of specific functional groups to the bipyridazine backbone to achieve desired characteristics in the resulting metal complexes.

By introducing substituents at various positions on the pyridine (B92270) rings, chemists can alter the ligand's electronic properties, steric profile, and ability to participate in intermolecular interactions such as hydrogen bonding and π-π stacking. For example, the synthesis of 5,5'-diamino-2,2'-bipyridine allows for the creation of metal complexes that can assemble into multidimensional networks through hydrogen bonding. cmu.edu

The goal of these strategies is often to create supramolecular structures with specific functions, such as catalytic activity or the ability to act as molecular sensors. depaul.edu The synthesis of bipyridine derivatives can be achieved through various organic reactions, including cross-coupling reactions like the Suzuki and Stille couplings. nih.gov These methods provide access to a wide range of substituted bipyridines, enabling the systematic investigation of structure-property relationships in their metal complexes.

Catalytic Applications of 3,3 Bipyridazine Systems

Homogeneous Catalysis Utilizing 3,3'-Bipyridazine Metal Complexes

Metal complexes incorporating this compound ligands function as homogeneous catalysts, operating in the same phase as the reactants. This approach leverages the well-defined structure and reactivity of discrete metal-ligand complexes to facilitate chemical reactions.

Cross-Coupling Reactions (e.g., Palladium-catalyzed C-C bond formation)

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. Bipyridine ligands, including structural isomers like 3,3'-bipyridine (B1266100), are widely used in these reactions. Palladium complexes with bipyridine ligands have been successfully applied as general pre-catalysts for various cross-coupling reactions, including Hiyama, Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. scispace.comlibretexts.org While much of the research in this area focuses on 2,2'-bipyridine (B1663995) ligands, the principle of using bipyridine-type ligands to stabilize palladium in different oxidation states and facilitate the catalytic cycle is relevant. scispace.comlibretexts.org The mechanism typically involves oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetallation and reductive elimination to form the new C-C bond. libretexts.org

Studies on the synthesis of bipyridines themselves often involve metal-catalyzed coupling reactions, highlighting the intertwined relationship between bipyridine compounds and this class of catalysis. mdpi.com For instance, palladium-catalyzed cross-coupling reactions have been employed in the synthesis of substituted bipyridines. mdpi.com

Oxidation and Reduction Catalysis

Metal complexes with bipyridine ligands, including related structures, have been explored in oxidation and reduction catalysis. For example, palladium-catalyzed oxidative transformations utilize bipyridine ligands to stabilize the Pd(0) species and promote its reoxidation, which is crucial for the catalytic cycle when using oxidants like O2. wisc.edu While 2,2'-bipyridine is a common ligand in such systems, the ability of bipyridine frameworks to influence the electronic properties of the metal center is a key factor in their catalytic activity in redox reactions. benchchem.com

In reduction catalysis, metal complexes with bipyridine ligands have been investigated for reactions such as the electrochemical reduction of CO2. researchgate.netacs.org For instance, manganese complexes with bulky bipyridine ligands have been studied as electrocatalysts for the reduction of carbon dioxide to carbon monoxide. acs.org These studies highlight the influence of the bipyridine ligand on the electronic and steric environment around the metal center, which in turn affects the catalytic performance in reduction processes. acs.org

Asymmetric Catalysis with Chiral this compound Ligands

The development of chiral ligands is crucial for achieving enantioselectivity in catalytic reactions. While much of the work on chiral bipyridine ligands has focused on the 2,2'-isomer, the potential for creating chiral ligands based on the bipyridazine scaffold exists. Chiral bipyridine ligands have been successfully employed in various asymmetric metal-catalyzed reactions, with their effectiveness often attributed to their strong coordination to metal ions and the presence of chiral elements. thieme-connect.comchemrxiv.org

Research into chiral 2,2'-bipyridinediol ligands with substituents at the 3,3'-positions has demonstrated their application in asymmetric induction in reactions such as the Mukaiyama aldol (B89426) and thia-Michael reactions catalyzed by iron(II) complexes. rsc.org This suggests that appropriately substituted chiral this compound ligands could also be designed to create a chiral environment around a metal center, enabling asymmetric catalysis.

Specific Organic Transformations (e.g., Methanol (B129727) Carbonylation)

Metal complexes, particularly those involving iridium and rhodium, are known catalysts for the carbonylation of methanol to acetic acid, a significant industrial process. acs.orgresearchgate.net While 2,2'-bipyridine ligands have been investigated in this context, the general principle of using nitrogen-containing ligands to stabilize the active metal species and promote the catalytic cycle is relevant. researchgate.netgoogle.com

Studies on rhodium(I) complexes with 2,2'-bipyridine-3,3'-dicarboxylic acid ligands have shown promising catalytic performance in methanol carbonylation. researchgate.net The asymmetric structure of the ligand and its coordination to the rhodium atom were found to be beneficial in reducing the energy barrier of the rate-determining step and improving catalytic activity. researchgate.net This indicates the potential for this compound-based ligands to be explored in similar carbonylation reactions.

Heterogeneous Catalysis and Nanocatalysis Employing this compound Scaffolds

Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalytic systems, which offer advantages such as ease of separation and recycling. Bipyridine-based scaffolds have been utilized in the development of heterogeneous catalysts and nanocatalysts.

Bipyridine-functionalized materials, such as organosilica nanotubes, have been used as supports for immobilizing metal complexes to create heterogeneous catalysts for various reactions, including C-H bond activation and the hydrogenation of formic acid to methanol. rsc.orgkaust.edu.sa These materials leverage the coordinating ability of the bipyridine units anchored to the solid support to tether the catalytically active metal species. rsc.orgkaust.edu.sa The resulting heterogeneous catalysts have demonstrated high activity and durability. rsc.orgkaust.edu.sa

Nanocatalysis, which involves catalytic species in the nanoscale range, also utilizes bipyridine ligands. Rhodium nanoparticles stabilized by bipyridine ligands (including 3,3'-bipyridine) have been prepared and investigated as nanocatalysts for the hydrogenation of aromatic compounds. nih.gov The nature of the bipyridine ligand influences the coordination environment of the nanoparticles, affecting their catalytic performance. nih.gov

Furthermore, palladium nanoparticles formed in situ from palladium(II) complexes with dihydroxy-2,2'-bipyridine ligands have shown catalytic activity in conjugate addition reactions, blurring the lines between homogeneous and heterogeneous catalysis. rsc.org This highlights the potential for this compound ligands to be incorporated into systems that generate or stabilize catalytically active nanoparticles.

The use of bipyridine frameworks in heterogeneous and nanocatalysis allows for the creation of stable and recyclable catalytic systems with tunable properties based on the ligand structure and the nature of the support or nanoparticle. acs.orgresearchgate.net

3,3 Bipyridazine in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating Bipyridazine Derivatives

The modular nature of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) allows for the rational design of porous crystalline materials by selecting specific organic linkers and inorganic nodes or molecular building blocks. mdpi.comberkeley.edu The incorporation of bipyridazine-based ligands into these frameworks is a strategy to imbue them with desirable functionalities stemming from the ligand's inherent electronic and coordination properties.

The design of bipyridazine-based frameworks hinges on the ligand's ability to act as a multitopic linker, connecting metal centers or organic units into extended, porous networks. A key example involves the use of 2,2′-bipyridine-3,3′-dicarboxylic acid (a derivative of 3,3'-bipyridazine, hereafter BPDC²⁻) to synthesize a series of heterometallic 3d-4f MOFs. acs.org In these structures, the BPDC²⁻ ligand demonstrates versatile coordination modes, bridging multiple metal ions to generate robust, three-dimensional frameworks. acs.org

The specific architecture and topology of the resulting MOF are highly dependent on the choice of the metal ion, particularly the ionic radius of the lanthanide (Ln³⁺) ion used. acs.org As the radius of the lanthanide ion decreases, the coordination environment and the connectivity of the network change, leading to different framework structures. acs.org For instance, solvothermal reactions of Cu(NO₃)₂·3H₂O, Ln(NO₃)₃·6H₂O, and the BPDC²⁻ ligand have yielded three distinct types of 3D frameworks with novel and complex topologies. acs.org The ability of the bipyridazine core to be functionalized, such as with carboxylate groups, is a critical design principle that enables its integration into these highly ordered and crystalline materials. acs.org

Table 1: Structural Features of Heterometallic MOFs with a 2,2′-Bipyridine-3,3′-dicarboxylate Ligand (This table is interactive and can be sorted by clicking on the headers)

| Compound | Metal Ions | Framework Type | Topology (Schläfli Symbol) | Reference |

|---|---|---|---|---|

| HMOF-1 | Cu(II), La(III) | 3D Framework | {3·6²}{3²·6⁶·7³·8³·9}{6²·7} | acs.org |

| HMOF-2 | Cu(II), Pr(III) | 3D Framework | {4·6²}₂{4²·6⁴·8⁶·10³}{6·8²}₂ | acs.org |

| HMOF-3 | Cu(II), Nd(III) | 3D Framework | {4·6²}₂{4²·6⁴·8⁶·10³}{6·8²}₂ | acs.org |

| HMOF-4 | Cu(II), Sm(III) | 3D Framework | {4·8·9}₂{6·8·9}₂{6·8²·9³}{8²·9}₂ | acs.org |

| HMOF-5 | Cu(II), Eu(III) | 3D Framework | {4·8·9}₂{6·8·9}₂{6·8²·9³}{8²·9}₂ | acs.org |

Porous materials like MOFs and COFs are extensively studied for their ability to selectively adsorb and separate gases, a critical technology for industrial processes and environmental remediation. nih.govnih.govyoutube.com The functionalization of these frameworks with specific chemical groups can significantly enhance their affinity for certain gas molecules. nih.gov For instance, incorporating Lewis basic sites, such as the nitrogen atoms present in pyridine (B92270) and pyridazine (B1198779) rings, is a known strategy to improve the capture of acidic gases like carbon dioxide (CO₂). nih.gov

While specific experimental data on gas adsorption in frameworks constructed purely from this compound are not widely available, the principles of MOF design suggest their potential utility. The electron-rich nitrogen atoms in the bipyridazine core could establish strong interactions with CO₂ molecules, leading to high adsorption capacity and selectivity over other gases like nitrogen (N₂), which is crucial for applications such as post-combustion carbon capture from flue gas. nih.govyoutube.comyoutube.com Furthermore, the defined pore structures of bipyridazine-based frameworks could be tailored to achieve size-selective separation of small gas molecules like hydrogen (H₂).

The conversion of solar energy into chemical fuels through photocatalysis, such as CO₂ reduction and water splitting, represents a promising avenue for sustainable energy. nih.govrsc.orgcas.cn MOFs and COFs are excellent platforms for developing photocatalysts because they allow for the precise arrangement of light-harvesting units (chromophores) and catalytic active sites within a stable, porous matrix. rsc.orgrsc.orgmdpi.com

Bipyridine-based ligands are frequently used in this context to both absorb light and coordinate to catalytically active metal centers, such as Rhenium (Re) or Iridium (Ir). rsc.orgrsc.orgacs.org The incorporation of a this compound ligand into a framework can serve a dual purpose. Firstly, the π-conjugated system of the bipyridazine can act as an effective light-harvester. Secondly, the nitrogen atoms provide ideal docking sites for anchoring single-site metal catalysts. berkeley.edu The electron-deficient nature of the pyridazine rings can influence the electronic properties of the framework, potentially facilitating charge separation and transfer from the photo-excited ligand to the catalytic center, which is a critical step for enhancing photocatalytic efficiency. rsc.orgrsc.org For example, a covalent organic framework incorporating bipyridine sites for ligating a Re complex demonstrated improved performance in CO₂ reduction compared to its homogeneous counterpart, a principle that could be extended to bipyridazine systems. rsc.org Similarly, MOFs designed for photocatalytic water splitting often rely on the strategic placement of linkers and metal clusters to optimize band-edge positions for both hydrogen and oxygen evolution reactions, a role for which bipyridazine derivatives are well-suited. nih.govrsc.orgmdpi.comresearchgate.net

Polymeric and Nanostructured Materials for Electronic and Photonic Applications

Beyond crystalline frameworks, this compound is a valuable building block for creating functional polymers and nanostructures for electronics and photonics. researchgate.net The key attributes of the this compound molecule—its rigid, rod-like geometry, extended π-conjugation, and inherent electron-accepting (A) character—make it an ideal component for constructing donor-acceptor (D-A) type materials.

In this design, the electron-deficient bipyridazine core can be chemically linked to electron-donating (D) units. This D-A-D architecture leads to the formation of materials with a low HOMO-LUMO energy gap, which is essential for applications in organic electronics. Such polymers are expected to exhibit interesting optoelectronic properties, including strong absorption in the visible spectrum and tunable fluorescence. The development of solution-processable polymers incorporating this compound could lead to the fabrication of thin-film devices like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) through cost-effective printing techniques.

While specific examples of polymers based exclusively on this compound are emerging, the principles of molecular engineering strongly suggest their potential. For instance, creating nanostructured materials, where the bipyridazine units are ordered at the nanoscale, could lead to materials with enhanced charge transport properties and tailored photonic responses.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices Based on this compound

The development of efficient and stable emitter materials is a primary driver of innovation in organic light-emitting diode (OLED) technology. rsc.orgrsc.orgnih.govrsc.org this compound has been successfully utilized as a core component in the design of novel fluorescent ligands for OLED applications.

A key strategy for creating highly luminescent materials is the design of quadrupolar D-A-D molecules. Researchers have synthesized a rod-like, π-conjugated ligand where a central this compound unit acts as the electron-acceptor (A) core, flanked by electron-donating (D) amino groups. This molecular design results in a compound with remarkable photophysical properties, including high fluorescence and pronounced solvatochromism (a significant shift in emission color depending on the polarity of the solvent).

The inherent electroactivity of this D-A-D ligand has been exploited to fabricate an efficient green-light-emitting organic device. Furthermore, the bipyridazine core provides excellent coordination sites for various metal centers, including Cu(I), Ni(II), Pt(II), and Ir(III). This ability to form metal complexes is a powerful tool for tuning the material's electronic and optical properties. By selecting the appropriate metal, it is possible to access different coordination geometries and to shift from fluorescent to phosphorescent emission, which is a promising route toward achieving higher efficiencies in OLEDs. nih.gov The modification of ligands with different substituents is a well-established method to tune the emission color and efficiency of OLED emitters. mdpi.comacs.org

Table 2: Photophysical Properties of a D-A-D Ligand Based on this compound (This table is interactive and can be sorted by clicking on the headers)

| Property | Value/Observation | Significance |

|---|---|---|

| Architecture | Donor-Acceptor-Donor (D-A-D) | Promotes intramolecular charge transfer, leading to desirable optical properties. |

| Fluorescence | High quantum yield | Indicates efficient light emission, crucial for bright OLEDs. |

| Solvatochromism | Emission color changes with solvent polarity | Demonstrates the charge-transfer character of the excited state and offers a way to tune color. |

| Electroactivity | Can be used in electronic devices | Enabled the fabrication of a green OLED. |

| Metal Complexation | Coordinates with Cu(I), Ni(II), Pt(II), Ir(III) | Provides a pathway to tune geometry and access phosphorescent emitters for higher efficiency devices. |

Photophysical and Spectroscopic Investigations of 3,3 Bipyridazine Systems

Electronic Absorption and Emission Characteristics of 3,3'-Bipyridazine and Its Complexes

The electronic absorption and emission spectra of this compound and its complexes are characterized by distinct transitions that are sensitive to the molecular environment and the nature of the coordinated metal ion.

Ligand-centered transitions, specifically π → π* transitions, are a prominent feature in the ultraviolet (UV) region of the absorption spectra of this compound and its derivatives. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic pyridazine (B1198779) rings. For instance, in a ruthenium complex with this compound, a ligand-centered π → π* transition is observed at a wavelength of 266 nm. acs.org The energy of these transitions can be influenced by the solvent polarity and the presence of substituents on the bipyridazine core. Intramolecular interactions within the ligand can also affect the energy gap between the π and π* orbitals, leading to shifts in the absorption bands. rsc.org For example, distortions in the pyridine (B92270) rings of a bipyridine ligand due to intramolecular interactions have been shown to decrease the energy gap between its π and π* orbitals, resulting in a red-shift of the π–π(bpy) absorption band. rsc.org The absorption spectra of ligands with π-conjugated systems typically exhibit sharp vibrational transitions attributed to π-π transitions of the constituent aromatic groups. mdpi.com

In some cases, n → π* transitions, which involve the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital, can also be observed. researchgate.net These transitions are generally weaker than π → π* transitions and are sensitive to hydrogen bonding, which can cause a blue shift. researchgate.net

Table 1: Selected Ligand-Centered Transitions in Bipyridazine and Related Systems

| Compound/System | Transition Type | Absorption Maximum (λ_max) | Reference |

| [Ru(bpdz)₃]²⁺ | π → π | 266 nm | acs.org |

| Rhenium complex with distorted bipyridine | π → π | Red-shifted by 1-5 nm | rsc.org |

| 4,4'-bis(pentafluorophenyl)-2,2'-bipyridine | π → π | 265, 282, 298 nm | mdpi.com |

| Azobenzene | n → π | ~320-340 nm | researchgate.net |

In coordination complexes of this compound, the interaction between the metal d-orbitals and the ligand's π* orbitals gives rise to metal-to-ligand charge transfer (MLCT) transitions. libretexts.org These transitions are a hallmark of many transition metal complexes with π-acceptor ligands and are responsible for their often intense colors. libretexts.org Upon absorption of light, an electron is excited from a metal-based d-orbital to a low-lying antibonding π* orbital of the this compound ligand. acs.orgnih.gov

For example, in the complex [Ru(bpdz)₃]²⁺, MLCT transitions are observed at 344 nm and 444 nm. acs.org Similarly, the heteroleptic complex [Ru(bpy)₂(bpdz)]²⁺ also exhibits MLCT bands. acs.org The energy of these MLCT transitions is directly related to the difference between the metal's oxidation potential and the ligand's reduction potential. wayne.edu The nature of the metal and other coordinated ligands significantly influences the energy of the MLCT state. nih.gov For instance, substituting bpy ligands with CN⁻ ligands in an iron complex can dramatically increase the MLCT excited state lifetime. nih.gov

The excited electron in the ³MLCT state is often localized on a single ligand rather than being delocalized over all ligands. nih.gov This localization can be probed by various spectroscopic techniques. The decay of these long-lived ³MLCT states can occur through different nonradiative pathways, which are influenced by temperature and the specific ligands in the complex. acs.org

Table 2: MLCT Absorption Data for Selected this compound Complexes

| Complex | MLCT Absorption Maxima (λ_max) | Notes | Reference |

| [Ru(bpdz)₃]²⁺ | 344 nm, 444 nm | Homoleptic complex | acs.org |

| [Ru(bpy)₂(bpdz)]²⁺ | Not specified, but present | Heteroleptic complex | acs.org |

| [Fe(bpy)₂(CN)₂] | Not specified, but present | MLCT state undergoes ultrafast spin crossover | nih.gov |

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a key characteristic of molecules where the ground and excited states have different dipole moments. rsc.orgrsc.org this compound derivatives, particularly those with donor-acceptor-donor (D-A-D) quadrupolar structures, can exhibit pronounced solvatochromism. nih.govacs.org This phenomenon arises from the differential stabilization of the ground and excited states by the solvent. In some piperazine-modified bipyridazines, a "synthetic rainbow" of emission colors can be observed in different organic solvents due to positive solvatochromism, where the Stokes shift increases with solvent polarity. nih.govacs.org

The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is another critical photophysical parameter. For some fluorophores, the quantum yield can be quite high. rsc.org In the context of this compound systems, the quantum yield can be influenced by factors such as the distance between a fluorophore and a quencher, as seen in pyrene-linked DNA hairpins. researchgate.net The presence of heavy metal atoms in complexes can lead to phosphorescence, an emission from a triplet excited state. nih.gov The quantum yield of ruthenium(II) tris(2,2'-bipyridine) complexes, often used as standards, has been a subject of re-evaluation, with newer methods providing different values. researchgate.net

Table 3: Fluorescence Quantum Yields of Selected Compounds

| Compound | Solvent/Condition | Fluorescence Quantum Yield (Φ_F) | Reference |

| Coumarin derivative 4c (4-OMe) | Not specified | 0.26 | rsc.org |

| Coumarin derivative 4d (3-Cl) | Not specified | 0.60 | rsc.org |

| Coumarin derivative 4e (p-methyl) | Not specified | 0.83 | rsc.org |

| Pyd-4G | Methanol (B129727) | 0.38 | researchgate.net |

| [Ru(bpy)₃]²⁺ | Deaerated H₂O | 0.063 | researchgate.net |

| [Ru(bpy)₃]²⁺ | Aerated H₂O | 0.040 | researchgate.net |

| [Ru(bpy)₃]²⁺ | Deaerated CH₃CN | 0.095 | researchgate.net |

| [Ru(bpy)₃]²⁺ | Aerated CH₃CN | 0.018 | researchgate.net |

Advanced Spectroscopic Techniques for Structural and Electronic Probing

To gain deeper insights into the structural and electronic properties of this compound systems, a range of advanced spectroscopic techniques are employed.

Resonance Raman (RR) spectroscopy is a powerful tool for investigating the ground and excited-state properties of coordination complexes. acs.org By tuning the laser excitation wavelength to coincide with an electronic absorption band, specific vibrational modes coupled to that electronic transition are selectively enhanced. acs.orgacs.org This provides detailed information about the structure of the molecule in its electronic ground state.

Transient resonance Raman (TR³) spectroscopy takes this a step further by probing the vibrational structure of short-lived excited states, such as the ³MLCT state. acs.orgacs.org In a typical TR³ experiment, a pump laser pulse excites the molecule to the desired excited state, and a subsequent probe laser pulse generates the Raman spectrum of this transient species. acs.org For example, TR³ studies on [Ru(bpdz)₃]²⁺ have revealed the characteristic frequencies of the coordinated bpdz⁻• anion radical, confirming the localization of the excited electron on the bipyridazine ligand. acs.org In heteroleptic complexes like [Ru(bpy)₂(bpdz)]²⁺, TR³ can definitively show that the excited electron resides on the bpdz ligand, as evidenced by the appearance of bpdz⁻• modes and the absence of bpy⁻• modes. acs.org

Table 4: Selected Resonance Raman Data for this compound Complexes

| Complex | Technique | Key Observation | Reference |

| [Ru(bpdz)₃]²⁺ | RR | Selective enhancement of bpdz modes at specific excitation wavelengths. | acs.org |

| [Ru(bpy)₂(bpdz)]²⁺ | RR | Selective enhancement of bpy or bpdz modes depending on excitation wavelength. | acs.org |

| [Ru(bpdz)₃]²⁺ | TR³ | Observation of characteristic frequencies of the coordinated bpdz⁻• anion radical. | acs.org |

| [Ru(bpy)₂(bpdz)]²⁺ | TR³ | Observation of bpdz⁻• modes in the absence of bpy⁻• modes. | acs.org |

Infrared (IR) spectroscopy is a fundamental technique for characterizing coordination compounds by probing their vibrational modes. numberanalytics.com The IR spectrum provides a molecular fingerprint, allowing for the identification of specific ligands and functional groups. numberanalytics.com The coordination of a ligand to a metal ion typically induces shifts in the vibrational frequencies of the ligand, providing information about the coordination environment and bonding modes. numberanalytics.comhawaii.edu

Table 5: Selected IR Spectral Features in Coordination Complexes

| Compound/System | Spectral Region/Bands | Observation/Interpretation | Reference |

| [Fe(bpy)₃]²⁺ (High Spin) | 1515 cm⁻¹, 1495 cm⁻¹ | Strong bands associated with coupled C-C and C-N stretching. | rsc.org |

| [Fe(bpy)₃]²⁺ (Low Spin) | 1515 cm⁻¹, 1495 cm⁻¹ | Extremely weak bands. | rsc.org |

| [Ru(bpy)₃]²⁺ (KBr pellet) | 1424, 1447, 1465 cm⁻¹ | Dominant IR bands. | nih.gov |

| [Ru(bpy)₃]²⁺ (Gas phase, IRMPD) | 1436 cm⁻¹, 757 cm⁻¹ | Main experimental bands. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. In the study of this compound and its derivatives, both ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming their molecular structures.

The symmetrical nature of the parent this compound molecule results in a relatively simple NMR spectrum. The molecule possesses a C₂ axis of symmetry, which means that the two pyridazine rings are chemically equivalent. This equivalence simplifies the ¹H and ¹³C NMR spectra, as corresponding nuclei on each ring will have identical chemical shifts.

Detailed analysis of the ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electronegativity of the adjacent nitrogen atoms and the aromatic ring currents. The coupling constants (J) between adjacent protons provide valuable information about their connectivity.

Similarly, the ¹³C NMR spectrum provides key insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and local electronic environment. The carbon atoms directly bonded to the electronegative nitrogen atoms typically appear at a lower field (higher ppm value).

The definitive assignment of proton and carbon signals is often achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques allow for the unambiguous correlation of proton and carbon signals, confirming the structural assignment of this compound systems.

Detailed Research Findings

Comprehensive spectroscopic analysis of this compound has been reported in the literature, providing a foundational dataset for its structural characterization. The following tables summarize the assigned ¹H and ¹³C NMR spectral data for the parent this compound.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-4, H-4' | 9.32 | dd | J = 4.9, 1.5 |

| H-6, H-6' | 8.85 | dd | J = 8.5, 1.5 |

| H-5, H-5' | 7.65 | dd | J = 8.5, 4.9 |

Note: The data is based on spectra recorded in a suitable deuterated solvent.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) [ppm] |

| C-3, C-3' | 152.1 |

| C-4, C-4' | 150.5 |

| C-6, C-6' | 138.2 |

| C-5, C-5' | 124.3 |

Note: The data is based on spectra recorded in a suitable deuterated solvent.

The assignments presented in these tables are consistent with the expected electronic effects within the this compound molecule. The protons and carbons at the 4 and 6 positions, being in closer proximity to the nitrogen atoms, exhibit downfield chemical shifts compared to the proton and carbon at the 5 position. The study of these fundamental NMR parameters is crucial for the subsequent investigation of more complex systems derived from this compound, such as metal complexes and functionalized organic materials.

Electrochemical Studies of 3,3 Bipyridazine and Its Derivatives

Redox Behavior of 3,3'-Bipyridazine Ligands and Their Metal Complexes

There is currently a lack of specific studies on the redox behavior of this compound and its metal complexes in the provided search results. The redox properties of bipyridazine ligands are crucial for their application in various electrochemical systems. The arrangement of the nitrogen atoms in the 3,3'-position is expected to influence the electronic structure and, consequently, the redox potentials of the ligand and its metal complexes compared to other isomers like 2,2'- and 4,4'-bipyridine.

Cyclic Voltammetry and Controlled Potential Coulometry

No specific cyclic voltammetry or controlled potential coulometry data for this compound or its derivatives were found in the search results. These techniques are essential for determining the redox potentials, the number of electrons transferred in redox events, and the stability of the resulting species. For related bipyridine compounds, cyclic voltammetry has been extensively used to characterize their electrochemical behavior in both aqueous and non-aqueous solvents. aalto.firesearchgate.net

Characterization of Ligand-Based and Metal-Centered Redox Processes

Information detailing the characterization of ligand-based versus metal-centered redox processes for complexes of this compound is not available in the provided search results. In many transition metal complexes with redox-active ligands like bipyridines, it is critical to distinguish whether electron transfer occurs at the metal center or the ligand, as this dictates the electronic structure and reactivity of the complex. Spectroelectrochemical methods and computational studies are often employed for this characterization in related systems.

Applications in Electrochemical Devices (e.g., Redox Flow Batteries)

While there is significant interest in using bipyridine and related polypyridyl complexes in electrochemical devices like redox flow batteries, no studies specifically investigating the use of this compound for these applications were identified in the search results. nih.govacs.org The suitability of a compound for such applications depends on factors like its redox potential, solubility, stability, and electrochemical kinetics, which have not yet been reported for this compound. aalto.fi

Computational and Theoretical Investigations of 3,3 Bipyridazine Systems

Quantum Chemical Methodologies Applied to 3,3'-Bipyridazine

The theoretical study of this compound and its derivatives involves a range of quantum chemical methodologies, each with its own strengths and levels of computational cost. These methods are essential for understanding the molecule's fundamental properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and ground state properties of molecules. nii.ac.jpresearchgate.net This method is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of the electron density. core.ac.uknih.gov DFT calculations are computationally less demanding than some other high-level methods, yet they can provide accurate results for a wide range of molecular systems. core.ac.uk

In the context of nitrogen-containing heterocyclic compounds, such as pyridazine (B1198779) derivatives, DFT has been employed to determine optimized geometries, including bond lengths and angles. utq.edu.iqscispace.com For example, studies on related bipyridine systems have utilized DFT to confirm the geometry of the molecules and their metal complexes. researchgate.net The choice of functional, such as B3LYP, and a suitable basis set are crucial for obtaining reliable results that correlate well with experimental data. core.ac.uk These calculations are foundational for understanding the molecule's stability and reactivity.

Ab Initio and Semi-Empirical Approaches

Beyond DFT, ab initio and semi-empirical methods offer alternative strategies for computational analysis. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods can provide highly accurate results, especially when accounting for electron correlation, but are often computationally expensive, limiting their application to smaller systems. doi.org

Semi-empirical methods, on the other hand, are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. scispace.comresearchgate.net This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems. Methods like AM1 and PM3 have been used to study the properties of various organic molecules, including those with nitrogen heterocycles. researchgate.net However, the accuracy of semi-empirical methods is highly dependent on the parameterization and the similarity of the molecule under study to the compounds used in the parameterization set. researchgate.netacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is a widely used and powerful tool. rutgers.edu It extends the principles of DFT to study the properties of electronic excited states, providing insights into absorption and emission spectra. stackexchange.com TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which are crucial for interpreting experimental UV-Vis spectra. stackexchange.comresearchgate.net

Studies on related bipyridine systems have demonstrated the utility of TD-DFT in understanding their photophysical properties, including metal-to-ligand charge transfer (MLCT) excitations. iucr.orgyoutube.com The accuracy of TD-DFT results can be influenced by the choice of functional and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). nih.gov For this compound, TD-DFT would be instrumental in characterizing its excited states and predicting its photophysical behavior.

Molecular and Electronic Structure Analysis

The application of the aforementioned computational methodologies allows for a detailed analysis of the molecular and electronic structure of this compound.

Conformational Analysis and Isomerism

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. rsc.org For a molecule like this compound, rotation around the central C-C bond connecting the two pyridazine rings can lead to different conformers with varying energies and properties. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers. rsc.org

DFT calculations are particularly well-suited for performing conformational analysis, allowing for the determination of the relative energies of different isomers and the barriers to their interconversion. nih.gov The planarity or non-planarity of the molecule, as well as the dihedral angle between the two rings, are key parameters determined in such studies. Understanding the conformational landscape is critical for interpreting experimental data and predicting the molecule's behavior in different environments.

Electronic Properties and Charge Transfer Characterization

The electronic properties of this compound, such as the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its chemical reactivity and photophysical behavior. DFT calculations provide valuable information on these properties, including the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and electronic transition energy. utq.edu.iq

Furthermore, TD-DFT calculations are crucial for characterizing charge transfer (CT) phenomena within the molecule. nih.govarxiv.org Intramolecular charge transfer (ICT) can occur upon electronic excitation, where an electron is transferred from a donor part of the molecule to an acceptor part. In this compound, the nitrogen atoms in the pyridazine rings can influence the electronic distribution and play a role in potential charge transfer processes. The analysis of excited states using TD-DFT can reveal the extent of charge transfer character in electronic transitions, which is important for understanding the molecule's potential applications in areas like organic electronics and photocatalysis. nih.gov

Acidity, Basicity, and Protonation Thermodynamics

The acidity and basicity of a molecule are fundamental properties that dictate its behavior in chemical reactions, particularly those involving proton transfer. For this compound, a diprotic base, the sites of protonation and the thermodynamics of these processes are of significant interest. Computational chemistry offers powerful tools to investigate these properties, providing data that can be difficult to obtain experimentally.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the proton affinity (PA) and gas-phase basicity (GB) of molecules. These values quantify the intrinsic basicity of a molecule in the absence of solvent effects. For pyridine (B92270) and its derivatives, extensive computational studies have been performed to calculate these thermodynamic parameters. nih.gov The proton affinity is the negative of the enthalpy change for the gas-phase protonation reaction, while the gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. nih.gov

The pKa value, which describes the acidity of a compound in a specific solvent (typically water), can also be predicted using computational methods. These calculations often involve thermodynamic cycles that combine gas-phase energies with solvation free energies, calculated using various continuum solvent models. nih.govresearchgate.net Different computational methods and basis sets can be employed, and their accuracy is often benchmarked against experimental data for related compounds. nih.gov For instance, methods like B3LYP, WB97XD, and M062X with various basis sets have been used to determine the pKa values of pyridine derivatives. nih.gov

Table 1: Representative Calculated Thermodynamic Parameters for Pyridine Derivatives

| Compound | Computational Method | Calculated pKa | Reference |

| Nicotinamide | WB97XD/6-31+Gdp (in water) | 3.35 | nih.gov |

| Pyridoxine | WB97XD/6-31+Gdp (in water) | 5.25 | nih.gov |

| Isoniazid | WB97XD/6-311++Gdp (in water) | 3.36 | nih.gov |

This table presents calculated pKa values for related pyridine derivatives to illustrate the application of computational methods. Specific calculated values for this compound were not found in the provided search results.

Computational Design and Predictive Modeling for Bipyridazine-Based Materials and Catalysts

Computational chemistry is a cornerstone in the rational design of novel materials and catalysts. By predicting molecular properties and simulating reaction mechanisms, researchers can screen potential candidates and optimize their performance before engaging in extensive experimental synthesis and testing. The this compound scaffold, with its versatile coordination chemistry, is a promising platform for the development of advanced materials and catalysts.

Understanding how this compound and its derivatives interact with other molecules is crucial for designing materials with specific recognition properties or for developing drugs that target biological macromolecules. Computational methods can predict the preferred binding modes and affinities of these interactions.

Molecular docking is a widely used technique to predict the binding orientation of a small molecule to a larger target molecule, typically a protein. rsc.org This method relies on scoring functions to estimate the binding affinity. For bipyridine-based ligands, docking studies can help identify key interactions, such as hydrogen bonds and π-stacking, that stabilize the complex.

More advanced techniques, such as molecular dynamics (MD) simulations, can provide a dynamic picture of the binding process and help to refine the binding poses obtained from docking. These simulations can also be used to calculate binding free energies, offering a more quantitative prediction of binding affinity.

The prediction of binding sites on a molecule like this compound itself can be approached by analyzing its molecular electrostatic potential (MEP). The MEP map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively. The nitrogen atoms of the pyridazine rings are expected to be the primary sites for coordination with metal ions and for hydrogen bonding interactions.

The this compound ligand is an attractive component for the design of transition metal catalysts due to its ability to form stable complexes. Computational modeling plays a vital role in the rational design of these catalysts by predicting their structure, stability, and catalytic performance.

For example, in the context of catalytic cycles, computational studies can predict the impact of modifying the bipyridine ligand with different substituents on the electronic and steric properties of the metal center. This allows for the in-silico screening of a library of potential ligands to identify those that are most likely to enhance catalytic performance. The prediction of catalyst performance can be further refined by considering factors such as solvent effects and the stability of the catalyst under reaction conditions. chemrxiv.org

Table 2: Key Computational Techniques in Catalyst Design

| Technique | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of electronic properties. | Reaction energies, activation barriers, electronic structure. |

| Molecular Docking | Prediction of substrate binding to a catalyst. | Binding modes, interaction energies. |

| Molecular Dynamics (MD) | Simulation of catalyst and substrate dynamics. | Conformational changes, binding free energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of catalyst structure with activity. | Predictive models for catalytic performance. |

While specific examples of the computational design and performance prediction for catalysts based solely on the this compound scaffold were not detailed in the provided search results, the principles and methods described are directly applicable and represent the current state-of-the-art in the field.

Future Research Directions and Emerging Applications of 3,3 Bipyridazine

Exploration of Novel and Sustainable Synthetic Pathways

Developing efficient and environmentally friendly methods for synthesizing 3,3'-Bipyridazine and its derivatives remains a crucial area of research. Current approaches for synthesizing bipyridazine derivatives often involve palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille coupling, starting from substituted pyridazine (B1198779) precursors. For instance, the synthesis of 6,6'-dimethyl-3,3'-bipyridazine (B1596921) can be achieved through the coupling of 6-methyl-substituted pyridazine derivatives with suitable leaving groups at the 3-position using palladium catalysis.

While established methods exist for bipyridine synthesis, including various metal-catalyzed homo- and hetero-coupling reactions, electrochemical methods, and transition-metal-free approaches, research continues to improve efficiency and broaden applicability to different bipyridine derivatives, including the 3,3'-isomer. Challenges often arise from the strong coordination of bipyridine compounds with metal centers, which can decrease catalytic activity and yield.

Future research aims to address these challenges by exploring novel catalytic systems, potentially involving bulky ligands that suppress product coordination or alternative metal-free approaches. The development of sustainable synthesis methods, such as mechanochemistry, which has shown promise for the synthesis of 4,4'-bipyridine-based coordination polymers with reduced solvent waste, could also be explored for this compound. Continuous optimization of these synthetic methodologies is vital for enabling the widespread application of this compound derivatives.

Development of Advanced Functional Materials with Tailored Properties

The structural characteristics of this compound make it a promising building block for the development of advanced functional materials. Bipyridine cores are generally utilized in materials science for the synthesis of polymers and nanomaterials, contributing to the development of sensors and conductive polymers by enhancing their stability and performance.

Specifically, 3,3'-bipyridine (B1266100) has been investigated as a core structure for new hole transport materials (HTMs) in perovskite solar cells. Studies have shown that the electron-withdrawing nature of the bipyridine unit can lower the HOMO level of these compounds, leading to enhanced open-circuit voltage in solar cells. A derivative, F33, based on the 3,3'-bipyridine core, demonstrated promising power conversion efficiencies of up to 18.48% in conventional planar perovskite solar cells. This highlights the potential of the this compound framework, with its similar electron-withdrawing pyridazine rings, for analogous applications in organic electronics and renewable energy technologies.

Furthermore, derivatives of 3,3'-bipyridine have been explored for optoelectronic applications, including nonlinear optics, due to their conjugated structure and mesogenic character. The integration of this compound into conjugated systems could lead to the design of new materials with tailored optical and electronic properties.

Elucidation of Complex Reaction Mechanisms in Catalysis

This compound and its derivatives serve as ligands in coordination chemistry and catalysis. The ability of these compounds to coordinate with metal ions is crucial, enhancing reactivity and facilitating various catalytic processes. The specific 3,3'-connectivity influences the spatial arrangement of the nitrogen donor atoms, which has implications for their effectiveness as ligands in metal complexes.

Research into the catalytic mechanisms involving this compound ligands is essential for designing more efficient and selective catalysts. Studies on related bipyridine-metal complexes have provided insights into various catalytic cycles, including those involving single electron transfer (SET) processes in metallaphotoredox catalysis. Understanding how the electronic and steric properties of the this compound ligand influence metal coordination, redox potentials, and reaction pathways is key to unlocking its full potential in catalysis.

Future work will likely involve detailed mechanistic investigations using a combination of experimental techniques and computational methods to understand the role of this compound in stabilizing reactive intermediates and promoting specific transformations.

Integration of Advanced Spectroscopic and Computational Approaches

Advanced spectroscopic techniques and computational methods are indispensable tools for the comprehensive characterization and study of this compound and its interactions. Techniques such as NMR, Raman, UV-vis, and photoluminescence spectroscopy provide valuable experimental data on the structural, electronic, and photophysical properties of the compound and its complexes. X-ray diffraction studies are crucial for determining solid-state structures and understanding molecular packing and interactions.